Plakinamine K
CAS No.:
Cat. No.: VC1850314
Molecular Formula: C32H52N2O2
Molecular Weight: 496.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H52N2O2 |
|---|---|
| Molecular Weight | 496.8 g/mol |
| IUPAC Name | [(3R,4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-3-(methylamino)-17-[(2R)-1-(3-propan-2-ylidenepyrrolidin-2-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
| Standard InChI | InChI=1S/C32H52N2O2/c1-19(2)22-14-17-34-29(22)18-20(3)24-10-11-25-23-8-9-27-30(36-21(4)35)28(33-7)13-16-32(27,6)26(23)12-15-31(24,25)5/h8,20,24-30,33-34H,9-18H2,1-7H3/t20-,24-,25+,26+,27+,28-,29?,30-,31-,32-/m1/s1 |
| Standard InChI Key | WYIXBFLRDRBIKC-NNKIXZNXSA-N |
| Isomeric SMILES | C[C@H](CC1C(=C(C)C)CCN1)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H]([C@@H]5OC(=O)C)NC)C)C |
| Canonical SMILES | CC(CC1C(=C(C)C)CCN1)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5OC(=O)C)NC)C)C |
Introduction
Chemical Structure and Properties
Structural Features of Plakinamine K
Plakinamine K (designated as compound 29 in some literature) is structurally distinguished by the presence of an acetate group at the C-4 position of its steroidal nucleus . This acetate functionality appears to be a key structural feature that contributes to its enhanced biological activity compared to some other plakinamine derivatives. Like other members of this class, Plakinamine K possesses the characteristic modified ergostane-type steroidal core with nitrogen substitution in the A ring.
The general structural characteristics of plakinamines include:
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A steroidal core with nitrogen substitution patterns
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Various side chains that may be linear or cyclized
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Specific stereochemistry that contributes to their biological activity
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Transfused C/D rings typical of steroidal compounds
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β-oriented side chain at C-17
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α-methyl group at C-20
Physicochemical Properties and Drug-Likeness
Plakinamines as a class have been evaluated for their drug-likeness properties using metrics such as Quantitative Estimate of Drug-likeness (QED) and Synthetic Accessibility (SA) scores. According to the research, the QED median values for plakinamines are approximately 0.60, which falls in a moderately favorable range for drug development . This indicates that despite their complex structures, plakinamines possess physicochemical properties that make them potential candidates for pharmaceutical development.
The synthetic accessibility of plakinamines has been assessed with SA median values of approximately 5.181-6.493, depending on the specific source organism . These values suggest moderate to significant challenges in synthetic approaches to these compounds, which may affect their potential for large-scale production and development.
Biological Activities of Plakinamine K
Comparative Activity Within the Plakinamine Family
The plakinamine family exhibits diverse biological activities, with different members showing varying degrees of selectivity against different cell lines. For instance:
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Plakinamine G (23) and tetrahydroplakinamine A (26) exhibited higher activity against rat glioma (C6) cells
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Plakinamine H (24) and hydroxydemethylplakinamine B (25) demonstrated greater selectivity towards murine monocyte/macrophage (RAW 264) cell lines
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Plakinamine K (29) and Plakinamine O (36), both containing an acetate group at C-4, showed increased cytotoxic activity
These structure-activity relationships provide valuable information for understanding the molecular basis of the biological activities of these compounds and may guide future development of more selective and potent derivatives.
Source Organisms and Isolation
Isolation and Purification Techniques
The isolation of plakinamines typically involves a series of extraction and chromatographic techniques. Based on the procedures used for other plakinamines, the general approach includes:
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Initial extraction of the sponge material using organic solvents
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Fractionation through solid-phase extraction (SPE) techniques
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Size-exclusion chromatography (e.g., on LH-20)
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Final purification using high-performance liquid chromatography (HPLC)
These meticulous isolation procedures are necessary due to the complex chemical composition of marine sponge extracts and the relatively low abundance of the target compounds.
Structure-Activity Relationships and Medicinal Chemistry
Key Structural Features Influencing Activity
Comprehensive analysis of structure-activity relationships within the plakinamine family has revealed several important features that influence their biological activities:
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The presence of an acetate group at C-4, as found in Plakinamine K (29) and Plakinamine O (36), is associated with increased cytotoxic activity
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Plakinamines with a saturated pyrrolidine ring in their side chain exhibit greater cytotoxic activity compared to those containing a tetrahydropyridine ring
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The configuration of the dimethylamino group and other substituents appears to influence activity profiles
These structure-activity relationships provide valuable guidance for medicinal chemistry efforts aimed at developing optimized analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Comparative Analysis with Other Plakinamines
Structural Diversity within the Plakinamine Family
The plakinamine family exhibits considerable structural diversity, with members differentiated by variations in:
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Side chain structures (cyclic vs. acyclic)
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Oxidation states of the steroidal core
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Substitution patterns, particularly at C-3, C-4, and in the side chain
For example, Plakinamine P differs from other plakinamines in having an equatorial rather than axial dimethylamino group at the 3 position . Plakinamines L and M are unique in featuring acyclic side chains, with differences in the positioning of double bonds .
Table 1 below summarizes some of the key structural features that differentiate selected plakinamine derivatives:
Comparative Biological Activities
Different plakinamine derivatives exhibit varying biological activity profiles:
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Plakinamine P demonstrates bactericidal activity against Mycobacterium tuberculosis and moderate activity against other mycobacterial pathogens like M. abscessus and M. avium
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Plakinamine O showed enhanced inhibitory effects against colon cancer cell lines with a mean GI50 value of 2.4 μM
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Plakinamine J demonstrated potent activity against colon cancer with a mean GI50 value of 1.4 μM
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Plakinamine D showed superior cytotoxic activity against NSCLC-N6 Cells with IC50 < 3.3 μg/mL
This diversity in biological activities highlights the potential of the plakinamine scaffold for developing compounds targeting a range of therapeutic applications.
Research Significance and Future Directions
Current Research Status
Research on plakinamines, including Plakinamine K, represents an important area in marine natural product chemistry and drug discovery. The unique structural features and promising biological activities of these compounds have spurred investigations into:
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Structure elucidation and stereochemical assignments
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Total synthesis approaches
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Mechanism of action studies
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Structure-activity relationship analyses
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Potential therapeutic applications
While significant progress has been made, many aspects of plakinamine chemistry and biology remain to be fully explored, particularly for less-studied members of the family like Plakinamine K.
Future Research Directions
Future research on Plakinamine K and related compounds could productively focus on:
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Development of optimized synthetic strategies to improve bioavailability and target specificity
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Comprehensive exploration of mechanisms of action and molecular targets
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Expansion of preclinical studies to evaluate therapeutic potential
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Application of computational modeling and structure-based drug design approaches
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Investigation of semi-synthetic derivatives with enhanced properties
These research directions could help realize the full potential of plakinamines as therapeutic agents and contribute to our understanding of structure-activity relationships in complex natural products.
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